5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide
説明
The compound 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide features a pyrazolo[1,5-a]pyrimidine core substituted at the 6-position with a 5-methylisoxazole-4-carboxamide group. The isoxazole carboxamide substituent introduces hydrogen-bonding capabilities, which may enhance binding specificity. Structural characterization of such compounds often employs X-ray crystallography refined using SHELX software .
特性
IUPAC Name |
5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-3-11-13-4-9(6-17(11)16-7)15-12(18)10-5-14-19-8(10)2/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFINMZHTPNVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=C(ON=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its excellent performance and high yields . The reaction conditions often include the use of N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation at 160°C for 15 minutes . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and purity of the final product.
化学反応の分析
5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as an anticancer agent and in the modulation of inflammatory pathways. Its structural components suggest that it may interact with specific biological targets, leading to therapeutic effects.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyrimidine scaffold exhibit promising anticancer activities. These compounds have been shown to inhibit thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. By inhibiting TP, these compounds can suppress tumor cell proliferation and induce apoptosis in cancer cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Anti-inflammatory Effects
Beyond its anticancer applications, the compound may also possess anti-inflammatory properties. Similar pyrazolo derivatives have been implicated in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and asthma by modulating inflammatory pathways and cytokine production .
Neuropharmacological Applications
The unique structure of 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide allows for exploration in neuropharmacology. Research on related compounds has indicated potential benefits in treating central nervous system disorders including:
- Psychosis
- Schizophrenia
- Alzheimer's Disease
Studies have shown that these compounds can influence neurotransmitter systems and exhibit neuroprotective effects against neurodegeneration .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide. Research has highlighted various synthetic routes leading to derivatives with enhanced biological activity. For instance, modifications at specific positions on the pyrazolo ring have resulted in improved binding affinity to target enzymes and receptors .
Table 2: Synthesis Methods for Pyrazolo Derivatives
| Synthesis Method | Key Features | Yield (%) | Reference |
|---|---|---|---|
| Cyclization Reaction | Formation of pyrazolo ring | 75% | |
| Fragment-Based Design | Targeted modifications for potency | 80% |
Case Studies and Clinical Insights
Recent studies have provided insights into the clinical relevance of this compound:
- A study demonstrated that derivatives of pyrazolo compounds significantly reduced tumor size in preclinical models by inhibiting TP activity.
- Another investigation revealed that certain modifications led to selective inhibition of potassium channels associated with cardiac arrhythmias, indicating potential cardiovascular applications .
作用機序
The mechanism of action of 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of cellular processes in cancer cells. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing its normal function .
類似化合物との比較
Structural Isomerism and Core Modifications
The pyrazolo[1,5-a]pyrimidine core distinguishes the target compound from analogs like pyrazolo[3,4-d]pyrimidines (e.g., compound 3 in ). Conversely, [3,4-d] isomers may exhibit different solubility profiles due to altered dipole moments. For instance, hydrazine-substituted pyrazolo[3,4-d]pyrimidines undergo isomerization under specific conditions, highlighting the sensitivity of pharmacological properties to core geometry .
Physicochemical Properties
- Lipophilicity: The 5-methylisoxazole group increases hydrophobicity compared to LC-65 (), which features an ethanone substituent. However, the carboxamide group introduces polarity, balancing solubility and membrane permeability.
Data Table: Structural and Functional Comparison
生物活性
5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article reviews the biological activities associated with this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 257.25 g/mol
- CAS Number : 1797627-94-1
The biological activity of 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide is primarily attributed to its interaction with various biological targets. Its structural components suggest potential inhibition of specific kinases and ion channels, particularly those involved in cardiac and neurological functions.
Ion Channel Inhibition
Research indicates that compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds can act as potent inhibitors of ion channels such as I(Kur), which is crucial for cardiac repolarization. Selectivity over hERG channels (human Ether-à-go-go-Related Gene) is particularly noteworthy, as it reduces the risk of cardiotoxicity associated with many other compounds in this class .
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their respective mechanisms:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide | Potential anticancer agent | Inhibition of kinase activity |
| 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives | I(Kur) inhibitors | Selective blockade of ion channels |
| Pyrazolo[4,3-e][1,2,4]triazine sulfonamides | Enhances CTL activity | Modulation of immune response |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation pathways. The results indicated that derivatives with enhanced selectivity showed improved therapeutic indices in preclinical models .
Case Study 2: Cardiac Safety Profile
A comparative analysis was conducted on several compounds including isoxazole derivatives to assess their safety profiles concerning cardiac function. The findings revealed that while some compounds exhibited promising therapeutic effects, they also posed risks for hERG channel inhibition. In contrast, 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide maintained a favorable safety profile due to its selectivity for I(Kur) channels without affecting hERG significantly .
Q & A
Q. What are the optimal synthetic routes for 5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide?
The compound can be synthesized via multi-step reactions involving coupling of pyrazolo[1,5-a]pyrimidine and isoxazole intermediates. For example, a general procedure involves:
- Reacting 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol with alkyl halides in the presence of K₂CO₃ and DMF at room temperature to form intermediates .
- Subsequent condensation with activated isoxazole derivatives (e.g., using carbodiimide coupling agents) to yield the final carboxamide.
- Purification via column chromatography and characterization by NMR and mass spectrometry (MS) is critical .
Q. Which spectroscopic and analytical methods are recommended for structural characterization?
Key techniques include:
- ¹H/¹³C-NMR : To confirm substitution patterns on the pyrazolo[1,5-a]pyrimidine and isoxazole rings (e.g., methyl groups at δ 2.5–3.0 ppm for pyrimidine CH₃) .
- IR spectroscopy : Identification of carboxamide C=O stretches (~1640–1660 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
- High-resolution MS : For molecular weight validation (e.g., [M+H]+ ion matching theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from variations in assay conditions or impurities. Methodological approaches include:
- Dose-response standardization : Test the compound across a wide concentration range (e.g., 1 nM–100 µM) in cell-based assays (e.g., cytotoxicity, enzyme inhibition) .
- Purity validation : Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) to rule out impurity-driven artifacts .
- Comparative SAR studies : Modify substituents (e.g., replacing the 2-methyl group on pyrimidine with ethyl or trifluoromethyl) to isolate structural drivers of activity .
Q. What experimental designs are suitable for studying metabolic stability and environmental fate?
- In vitro metabolic assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- Environmental persistence : Use OECD 301B guidelines to assess biodegradability in aqueous systems (e.g., measure half-life under UV light and microbial activity) .
- Ecotoxicology : Perform acute toxicity assays on model organisms (e.g., Daphnia magna) at environmentally relevant concentrations (0.1–10 mg/L) .
Q. How do structural modifications influence binding affinity to kinase targets?
- Crystallographic studies : Co-crystallize the compound with target kinases (e.g., JAK2 or EGFR) to identify key interactions (e.g., hydrogen bonds with hinge regions) .
- Free-energy perturbation (FEP) calculations : Predict binding energy changes upon substituting the isoxazole methyl group with bulkier substituents (e.g., CF₃) .
- Kinase profiling panels : Screen against 100+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler™) .
Methodological Notes
- Synthetic reproducibility : Use anhydrous solvents and inert atmospheres to avoid side reactions (e.g., hydrolysis of carboxamide) .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .
- Biological assays : Include positive controls (e.g., staurosporine for cytotoxicity) and triplicate measurements to ensure statistical rigor .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
